![molecular formula C12H13ClN2O B1469336 2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride CAS No. 1187929-95-8](/img/structure/B1469336.png)
2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride
Übersicht
Beschreibung
2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride is a chemical compound with the molecular formula C12H13ClN2O . It is also known by its IUPAC name, 2-phenyl-4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-c]pyridine hydrochloride .
Molecular Structure Analysis
The molecular structure of 2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride can be represented by the SMILES string C1CNCC2=C1N=C(O2)C3=CC=CC=C3 . This string represents the connectivity and orientation of the atoms in the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride include a molecular weight of 236.7 . More detailed properties such as melting point, boiling point, solubility, and spectral data may be available in specialized chemical databases.
Wissenschaftliche Forschungsanwendungen
Pharmacological Research
This compound is utilized in pharmacological studies due to its unique chemical structure. It serves as a scaffold for the development of new therapeutic agents. Its pharmacokinetic properties, such as solubility and stability, make it a candidate for drug formulation .
Neuroscience Studies
In neuroscience, the compound’s ability to cross the blood-brain barrier suggests its potential use in developing treatments for neurological disorders. Researchers are exploring its effects on neurotransmitter systems and neural pathways .
Material Science
The compound’s molecular structure is of interest in material science for the creation of novel organic semiconductors. Its electrical conductivity and photovoltaic properties are under investigation for use in electronic devices .
Chemical Synthesis
As a building block in chemical synthesis, this compound is used to construct complex molecules. Its reactivity with various reagents is valuable for creating diverse chemical libraries for high-throughput screening .
Molecular Biology
In molecular biology, the compound can be used as a probe to study protein-ligand interactions. Its ability to bind selectively to certain proteins makes it useful in understanding cellular processes .
Cancer Research
The compound’s potential antiproliferative activity is being studied in cancer research. It may inhibit the growth of cancer cells, making it a subject of interest for anticancer drug development .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods to quantify or identify other substances due to its distinct chemical properties .
Agricultural Chemistry
The compound’s role in agricultural chemistry is being explored for its potential use as a pest repellent or fertilizer component, aiming to enhance crop protection and yield .
Safety and Hazards
The safety and hazards associated with 2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride are not specified in the available literature. It is always important to handle chemical compounds with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12;/h1-5,13H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYZBSCXNBPJKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(O2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



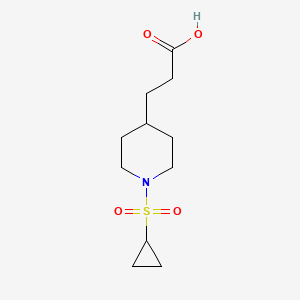
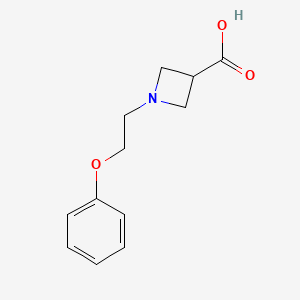
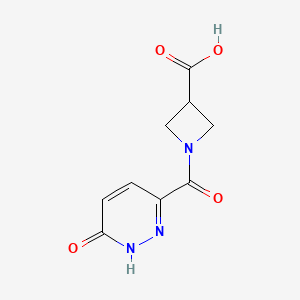

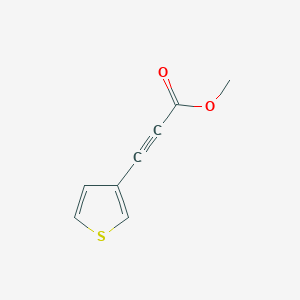
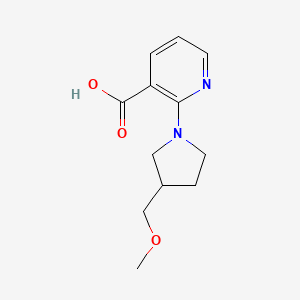
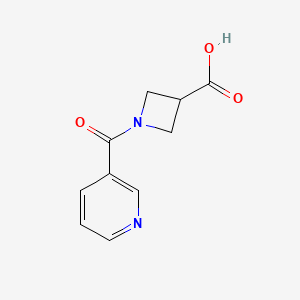
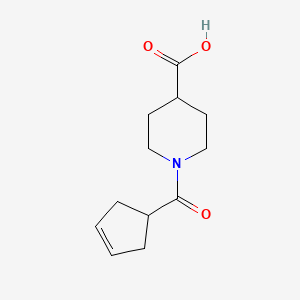
![1-{[(3-Methylbutyl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1469270.png)

![1-[(3-Chlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469273.png)
![1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469274.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469275.png)
